Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate

Description

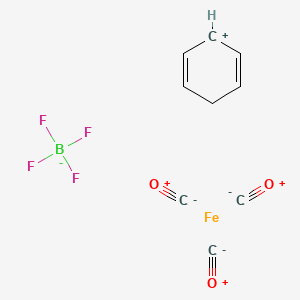

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate (CAS: 33678-01-2) is an organometallic compound featuring an iron(0) center coordinated to a cyclohexadienylium ligand and three carbonyl groups, with a tetrafluoroborate (BF₄⁻) counterion. This compound is notable for its cationic η⁵-cyclohexadienyliron core, stabilized by π-interactions with the conjugated dienyl system and strong-field CO ligands. Synthetically, it is prepared via hydride abstraction from coordinated dienol precursors using strong acids like HBF₄, as seen in analogous methods for pentadienyliron complexes (Scheme 4 in ). The cis-ligand configuration of the cyclohexadienyl moiety is confirmed by symmetrical ¹H-NMR signals, a hallmark of such complexes. Its applications include serving as an electrophilic intermediate in organic synthesis, particularly in nucleophilic addition reactions to construct polycyclic frameworks.

Properties

Molecular Formula |

C9H7BF4FeO3 |

|---|---|

Molecular Weight |

305.80 g/mol |

IUPAC Name |

carbon monoxide;cyclohexa-1,4-diene;iron;tetrafluoroborate |

InChI |

InChI=1S/C6H7.3CO.BF4.Fe/c1-2-4-6-5-3-1;3*1-2;2-1(3,4)5;/h1-5H,6H2;;;;;/q+1;;;;-1; |

InChI Key |

KNUIMJXEIAQTIM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=C[CH+]C=C1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with the formation of a cyclohexadienyliron tricarbonyl complex, often referred to as tricarbonyl-η5-cyclohexadienyliumiron . This complex is typically prepared via electrophilic aromatic substitution of ferrous salts with cyclohexadienyl derivatives under controlled conditions.

Protonation to Form the Cyclohexadienylium Complex

The key step involves protonating the neutral cyclohexadienyliron tricarbonyl complex to generate the cationic cyclohexadienyliumiron species. This is achieved by treating the neutral complex with a strong acid, such as tetrafluoroboric acid, under anhydrous conditions to prevent hydrolysis or side reactions.

Formation of the Tetrafluoroborate Salt

The protonated complex is then paired with tetrafluoroboric acid (HBF₄) to produce the cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate salt. This process involves careful control of reaction conditions to favor salt formation and prevent decomposition.

Purification

The resulting product is purified via recrystallization from suitable solvents such as acetonitrile or dichloromethane, often under inert atmosphere conditions to prevent oxidation or hydrolysis.

Modern Approaches and Variations

Direct Protonation of Neutral Complexes

Recent literature indicates that direct protonation of neutral cyclohexadienyliron tricarbonyl complexes in the presence of tetrafluoroboric acid can be optimized by controlling temperature and solvent polarity, leading to higher yields and purity.

Use of Catalytic Acid and Green Solvents

Innovative methods employ catalytic amounts of acids like hexafluorophosphoric acid or tetrafluoroboric acid in environmentally benign solvents such as ethanol or water, which enhances atom economy and reduces waste.

Alternative Synthetic Routes

Some studies suggest that the complex can be generated via oxidation of the corresponding ferrous cyclohexadienyl species in the presence of a suitable oxidant, followed by salt formation with tetrafluoroboric acid.

Data Table: Summary of Preparation Conditions

| Method | Starting Material | Acid Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Classical Fischer | Neutral cyclohexadienyliron tricarbonyl | Tetrafluoroboric acid | Acetonitrile | Room temperature | 30 min | 70-80 | Inert atmosphere, recrystallization |

| Modern Green Approach | Neutral complex | Hexafluorophosphoric acid | Ethanol / Water | 0-25°C | 1-2 hours | 75-85 | Catalytic acid, environmentally friendly |

| Oxidative Route | Ferrous cyclohexadienyl species | Tetrafluoroboric acid | Dichloromethane | Room temperature | 1 hour | 65-75 | Requires oxidation step |

Research Findings and Optimization Strategies

- Reaction Conditions: Maintaining anhydrous, inert atmospheres and low temperatures (0–25°C) significantly improves yield and stability.

- Solvent Choice: Polar aprotic solvents such as acetonitrile facilitate salt formation, while greener solvents like ethanol are preferred for environmentally conscious synthesis.

- Recrystallization: Purity of the final compound is enhanced through recrystallization from suitable solvents under inert conditions.

- Yield Enhancement: Using excess tetrafluoroboric acid and slow addition of reagents can optimize yield and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(II) or iron(III) species, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the iron(0) center to iron(-II) or other lower oxidation states.

Substitution: The carbonyl ligands (CO) can be substituted with other ligands such as phosphines, amines, or halides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(II) or iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .

Scientific Research Applications

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and enzyme mimetics.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is employed in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate involves its ability to coordinate with various ligands and undergo redox reactions. The iron(0) center can interact with electron-rich or electron-deficient species, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the nature of the ligands and the surrounding environment .

Comparison with Similar Compounds

Structural Analogs: Transition Metal Tricarbonyl Complexes

a) Tricarbonyl(η⁵-cycloheptadienyl)iron Tetrafluoroborate

- Structure : Similar η⁵-coordination of a seven-membered dienyl ligand to Fe(CO)₃, but with a cycloheptadienyl backbone instead of cyclohexadienyl.

- Synthesis: Prepared via hydride abstraction from cycloheptadienol-Fe(CO)₃ using HBF₄, analogous to the target compound.

- Reactivity : Demonstrates sequential nucleophilic additions to form bridged bicyclic and tricyclic structures, a reactivity shared with the cyclohexadienyl analog.

- Stability : The larger cycloheptadienyl ligand may impart slightly reduced thermal stability due to increased ring strain compared to the six-membered analog.

b) Tricarbonyl(η⁷-cycloheptatrienyl)chromium Tetrafluoroborate

- Structure : Chromium(0) replaces iron(0), coordinated to a η⁷-cycloheptatrienyl ligand (tropylium ion).

- Synthesis : Involves coordination of tropylium to Cr(CO)₃ followed by BF₄⁻ salt formation.

- Key Differences : The η⁷ coordination and larger aromatic system in the chromium complex lead to distinct electronic properties, such as lower electrophilicity compared to the η⁵-iron analogs. Applications diverge, with chromium complexes being explored in materials science rather than organic synthesis.

Counterion Effects: Tetrafluoroborate vs. Hexafluorophosphate

Ligand Configuration and Reactivity

- Cis vs. Trans Isomerism : The target compound adopts a cis configuration, as do most η⁵-pentadienyliron complexes, confirmed by NMR. Attempts to synthesize trans-n-pentadienyl analogs failed, highlighting the thermodynamic preference for cis geometries in such systems.

- Substituted Derivatives : Methoxy-substituted cyclohexadienyliron complexes (e.g., 2-methoxy analogs) show altered reactivity, with the electron-donating methoxy group reducing electrophilicity at specific positions.

Metal-Ligand Bonding Comparisons

Biological Activity

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate (CAS Number: 33678-01-2) is an organometallic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₇BF₄FeO₃

- Molar Mass : 305.81 g/mol

This compound is characterized by the presence of an iron center coordinated to three carbonyl groups and a tetrafluoroborate anion, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various biomolecules through coordination chemistry. The iron center can facilitate electron transfer processes, potentially influencing cellular redox states and signaling pathways.

Biochemical Pathways

- Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes, particularly those involved in oxidative stress responses.

- Cellular Uptake : Due to its metal complex nature, it might utilize transport mechanisms similar to those of other metal ions, impacting cellular bioavailability.

In Vitro Studies

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro experiments:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| HeLa | 10 | 50% inhibition of cell growth | |

| MCF-7 | 5 | Induction of apoptosis | |

| A549 | 20 | Increased reactive oxygen species (ROS) production |

Mechanistic Insights

The cytotoxic effects observed can be attributed to the induction of oxidative stress, leading to apoptosis in cancer cells. The compound appears to increase ROS levels significantly, which is a common mechanism for many anticancer agents.

Case Studies

-

Case Study on HeLa Cells :

- Researchers treated HeLa cells with varying concentrations of this compound.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis markers detected at higher concentrations.

-

Study on MCF-7 Cells :

- The compound was tested for its effects on estrogen receptor-positive breast cancer cells.

- Findings revealed that it could modulate estrogen receptor activity, suggesting potential use in hormone-responsive cancers.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity in non-cancerous cell lines at therapeutic doses but requires further investigation into long-term effects and metabolic pathways.

Q & A

Q. What are the standard synthetic protocols for preparing cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate, and what critical parameters influence yield and purity?

The synthesis involves reacting tropylium tetrafluoroborate with iron tricarbonyl precursors in dry acetone under an inert atmosphere (e.g., N₂). Key parameters include maintaining low temperatures (-23°C), precise stoichiometric ratios of reactants, and rigorous purification steps such as ether extraction and vacuum filtration. Yield optimization requires careful control of reaction duration (e.g., 6 hours at -23°C followed by 2 hours at room temperature) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) at variable temperatures is essential. Low-temperature NMR (e.g., -120°C) can capture fluxional behavior, such as 1,2-shifts in the cyclohexadienyl ligand, while ¹¹B NMR confirms the integrity of the tetrafluoroborate counterion. IR spectroscopy is also critical for identifying CO stretching frequencies (1900–2100 cm⁻¹) to verify tricarbonyl coordination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE: gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact. In case of accidental ingestion, immediately rinse the mouth and seek medical attention without inducing vomiting. Dispose of waste via approved hazardous waste facilities to prevent environmental contamination .

Q. What are the recommended storage conditions to ensure long-term stability?

Store in airtight containers under an inert gas (N₂ or Ar) at low temperatures (-20°C), protected from moisture and light. Degradation pathways include ligand dissociation or counterion hydrolysis, which can be monitored via periodic NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, stability constants)?

Apply IUPAC guidelines for data evaluation, cross-validate results using complementary techniques (e.g., isothermal titration calorimetry for stability constants), and rigorously control experimental conditions (ionic strength, temperature). Discrepancies often arise from impurities, solvent effects, or inconsistent measurement methodologies .

Q. What mechanisms underlie the fluxional behavior observed in cyclohexadienyliumiron(0)tricarbonyl complexes?

Fluxionality arises from rapid 1,2-shifts in the cyclohexadienyl ligand, which can be "frozen out" at cryogenic temperatures (-120°C). Dynamic NMR studies at variable temperatures (-120°C to 25°C) track signal coalescence, enabling calculation of activation parameters (ΔG‡, ΔH‡) for electrocyclic ring-closing reactions. Computational modeling (DFT) further elucidates transition states .

Q. How does the choice of counterion (e.g., tetrafluoroborate vs. hexafluorophosphate) impact reactivity and stability?

The tetrafluoroborate ion (BF₄⁻) is weakly coordinating, stabilizing the cationic iron complex without interfering in ligand substitution or redox reactions. In contrast, strongly coordinating anions (e.g., Cl⁻) may displace CO ligands, deactivating the catalyst. Comparative studies using conductivity measurements and X-ray crystallography can quantify ion-pairing effects .

Q. What strategies optimize the electrochemical properties of this compound for redox-active applications?

Perform cyclic voltammetry in anhydrous acetonitrile or dichloromethane to determine redox potentials. Modify the cyclohexadienyl ligand with electron-donating/withdrawing groups to tune the Fe⁰/Fe⁺ couple. Pair with compatible electrolytes (e.g., LiBF₄) to minimize side reactions in battery or catalytic systems .

Data Compilation and Analysis

For reproducibility, adhere to IUPAC standards for reporting experimental data. Tabulate critical parameters (e.g., temperature, solvent, purity) and use error analysis (e.g., standard deviations from triplicate measurements) to validate results. Contradictory solubility data should be contextualized with solvent polarity and ionic strength effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.